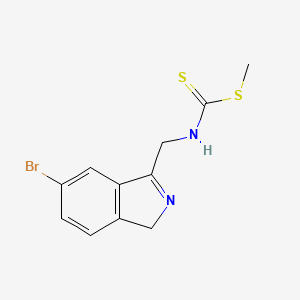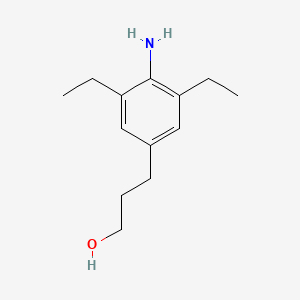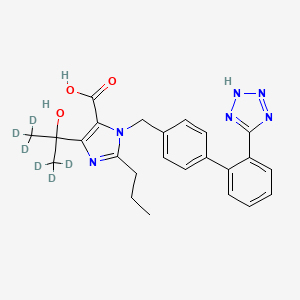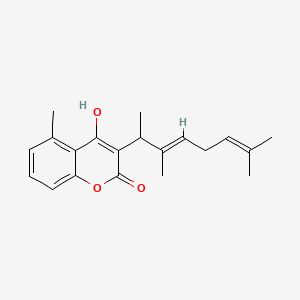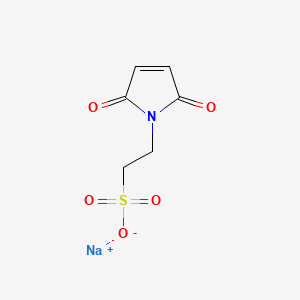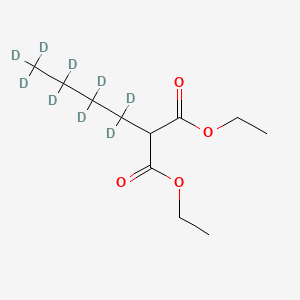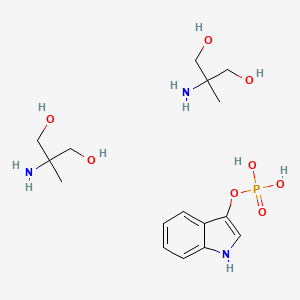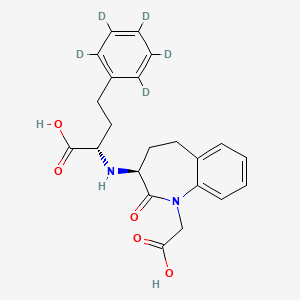
Flurbiprofen-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is also used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis .
Synthesis Analysis
Flurbiprofen can be prepared by performing a coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate . Another study presents the synthesis of novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .
Molecular Structure Analysis
The molecular structure of Flurbiprofen-d3 has been analyzed using techniques such as 1H- and 13C-NMR spectroscopy, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
The reaction of flurbiprofen with astraphloxine at pH 8.0 – 10.8 followed by extraction of the resulting ion associate by toluene and determination of the optical density at an absorption maximum of 563 nm has been reported .
Physical And Chemical Properties Analysis
The solubility of Flurbiprofen-d3 increased by 2-fold compared to that of Flurbiprofen . The melting point and heat of fusion of Flurbiprofen-d3 were lower than those of Flurbiprofen .
Aplicaciones Científicas De Investigación
Transdermal Pain Management
Flurbiprofen is used in the development of transdermal systems aimed at alleviating chronic pain. An amorphous complex of flurbiprofen and lidocaine has been studied for its physicochemical properties and effectiveness in pain relief when administered through the skin .
Antioxidant and Anti-Inflammatory Therapies
Novel derivatives of flurbiprofen are being explored for their antioxidant and anti-inflammatory properties. These derivatives are part of ongoing research to unlock new therapeutic avenues for complex health challenges .
Chromatographic Method Development
Flurbiprofen is involved in the development and validation of chromatographic methods. A sensitive, simple, efficient, and reversed-phase high-performance liquid chromatography (RP-HPLC) approach has been adopted for analyzing flurbiprofen in nanoparticle formulations .
Mecanismo De Acción
Target of Action
Flurbiprofen-d3, like its parent compound Flurbiprofen, primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Flurbiprofen-d3 reversibly inhibits the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing the production of prostaglandins . As a result, the inflammatory response is dampened, leading to a reduction in pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by Flurbiprofen-d3 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flurbiprofen-d3 disrupts the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2), effectively reducing the production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of Flurbiprofen-d3 are expected to be similar to that of Flurbiprofen. Flurbiprofen is rapidly absorbed and has a distribution volume of 0.12 L/kg . It is metabolized in the liver via the CYP2C9 enzyme, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . The elimination half-life is between 4.7 to 5.7 hours, and it is excreted in the urine, with less than 3% excreted as unchanged drug and about 70% primarily as metabolites .
Result of Action
The inhibition of prostaglandin synthesis by Flurbiprofen-d3 leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of Flurbiprofen-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual factors such as the patient’s age, renal function, and hepatic function can also influence the drug’s action . For example, in patients with impaired renal function, the elimination of Flurbiprofen metabolites may be reduced, and in patients with impaired hepatic function, protein binding may be decreased .
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661984 |
Source


|
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185133-81-6 |
Source


|
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)
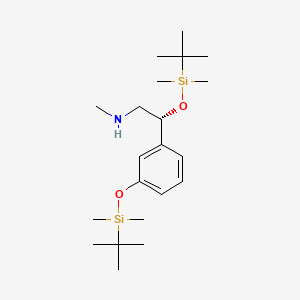
![Ethanone, 1-[2-(trimethylsilyl)cyclopropyl]-, trans- (9CI)](/img/no-structure.png)
